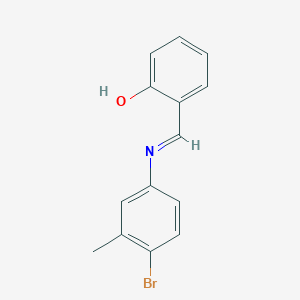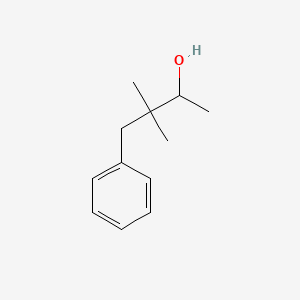
3,3-Dimethyl-4-phenylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-3-methyl-2-butanol is an organic compound with the molecular formula C12H18O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Benzyl-3-methyl-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like acetone) to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations .
Industrial Production Methods
In an industrial setting, the production of 3-Benzyl-3-methyl-2-butanol may involve similar synthetic routes but on a larger scale. The process would include the use of specialized equipment to ensure the purity and yield of the product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-3-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alcohol to alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as hydrogen halides (HCl, HBr) or tosyl chloride (TsCl) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl methyl ketone, while reduction could produce 3-benzyl-3-methylbutane .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Benzyl-3-methyl-2-butanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the additional methyl and butyl groups.
3-Methyl-2-butanol: Shares the butanol backbone but differs in the presence of the benzyl group.
2-Phenyl-2-butanol: Another tertiary alcohol with a phenyl group instead of a benzyl group.
Uniqueness
3-Benzyl-3-methyl-2-butanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
67682-19-3 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3,3-dimethyl-4-phenylbutan-2-ol |
InChI |
InChI=1S/C12H18O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 |
InChI-Schlüssel |
IKPBBBOULQXHTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)
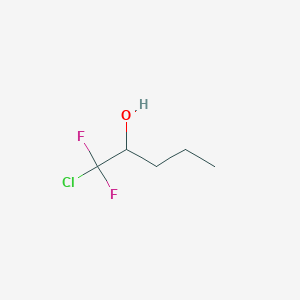
![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

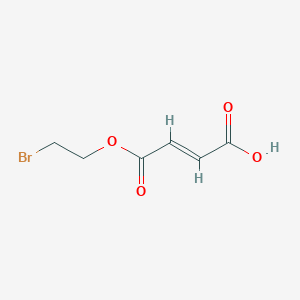
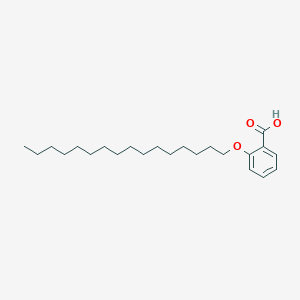
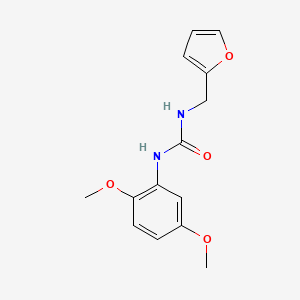

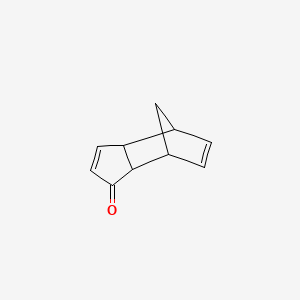
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
